molecular formula C16H9Cl2F3N4 B2938129 2,6-dichlorobenzenecarbaldehyde N-[3-(trifluoromethyl)-2-quinoxalinyl]hydrazone CAS No. 338962-36-0

2,6-dichlorobenzenecarbaldehyde N-[3-(trifluoromethyl)-2-quinoxalinyl]hydrazone

Cat. No. B2938129
CAS RN: 338962-36-0
M. Wt: 385.17
InChI Key: MMWRPDZNOPFAAH-GZIVZEMBSA-N
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Description

“2,6-dichlorobenzenecarbaldehyde N-[3-(trifluoromethyl)-2-quinoxalinyl]hydrazone” is a chemical compound .


Synthesis Analysis

A new Schiff base compound of N′-[(2,6-dichlorophenyl)methylidene]-2-{[3-(trifluoromethyl)phenyl]amino}benzohydrazide was synthesized and characterized through various spectroscopic techniques, including infrared, 1H NMR, 13C NMR spectroscopy, and X-ray diffraction .


Molecular Structure Analysis

The experimental results collected by XRD were compared with theoretical results obtained from Density functional theory method . Hirshfeld surface analysis was used to obtain three-dimension molecular surface and two-dimension fingerprint plots to illustrate the intermolecular bonding .


Chemical Reactions Analysis

Theoretical calculations provide valuable insights into both global and local chemical activity, as well as the properties of molecules and chemicals, including their nucleophilic and electrophilic nature . The DFT method at B3LYP/6-311++G(d, p) basis set was employed to study the optimized structure and geometric parameters .


Physical And Chemical Properties Analysis

The molecular formula of the compound is C16H9Cl2F3N4 and its molecular weight is 385.17 .

Scientific Research Applications

Synthesis and Biological Activities

The compound 2,6-dichlorobenzenecarbaldehyde N-[3-(trifluoromethyl)-2-quinoxalinyl]hydrazone, a part of the broader class of hydrazone derivatives, showcases diverse applications in scientific research, particularly in the field of organic synthesis and biological activity evaluation.

Synthesis and DNA Binding Studies : Hydrazone derivatives, like the ones synthesized from quinoline derivatives, have been explored for their interaction with DNA, showcasing potential as antimicrobial agents. These derivatives, characterized by elemental analysis and spectroscopic methods, have demonstrated binding to calf thymus-DNA, indicating a potential pathway for the development of novel therapeutic agents (Lamani et al., 2008).

Antibacterial and Antifungal Activities : Hydrazones derived from reactions between arylhydrazinium chlorides and 2-chloroquinoline-3-carbaldehydes have shown a broad spectrum of biological activities, including antimicrobial and antiviral properties. The study of their molecular and supramolecular structures reveals their potential as valuable compounds in developing new antimicrobial agents (Kumara et al., 2016).

In Vitro Cytotoxic Properties : Novel quinoline-3-carbaldehyde hydrazones bearing triazole or benzotriazole moieties have been synthesized and evaluated for their cytotoxic properties against human tumor cell lines. Compounds containing benzotriazole have shown significant cancer cell growth inhibitory effects, suggesting their potential as anticancer agents (Korcz et al., 2018).

Chemical Stability and Coordination Chemistry : The chemical stability and coordination chemistry of hydrazone ligands with metals, such as vanadium, have been extensively studied. These studies offer insights into the development of new materials and catalysts for various industrial applications (Mangalam et al., 2009).

Mechanism of Action

An electrophilicity based charge transfer study was carried out with DNA bases to determine the direction of charge transfer . Additionally, an investigation was carried out using molecular docking analysis to examine the binding energies of the title compound with PDB ID: 2QDJ protein target .

Safety and Hazards

For detailed safety and hazard information, it is recommended to refer to the Safety Data Sheet .

properties

IUPAC Name

N-[(E)-(2,6-dichlorophenyl)methylideneamino]-3-(trifluoromethyl)quinoxalin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9Cl2F3N4/c17-10-4-3-5-11(18)9(10)8-22-25-15-14(16(19,20)21)23-12-6-1-2-7-13(12)24-15/h1-8H,(H,24,25)/b22-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMWRPDZNOPFAAH-GZIVZEMBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(C(=N2)NN=CC3=C(C=CC=C3Cl)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N=C(C(=N2)N/N=C/C3=C(C=CC=C3Cl)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9Cl2F3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-dichlorobenzenecarbaldehyde N-[3-(trifluoromethyl)-2-quinoxalinyl]hydrazone

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